(4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17(14-2-3-16(21-12-14)25-15-4-11-26-13-15)22-7-9-23(10-8-22)18-19-5-1-6-20-18/h1-3,5-6,12,15H,4,7-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMTWXLUIKGDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This plays a significant role in various cellular processes, including cell signaling, growth, and division.
Mode of Action
The compound interacts with its target, the tyrosine kinases, by binding to them. This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. The binding inhibits the activity of the tyrosine kinases, thereby affecting the phosphorylation process.
Biochemical Pathways
The inhibition of tyrosine kinases affects the phosphorylation process, which is a critical part of many cellular processes. This can lead to changes in cell signaling pathways, potentially affecting cell growth and division.
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, which can affect various cellular processes. For example, it has been observed that similar compounds can increase the phosphorylation of H2AX in MCF-7 cells, indicating potential changes in cell signaling and function.
生物活性
The compound (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, hereafter referred to as Compound A, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes that play critical roles in disease processes. For instance, it acts as an inhibitor of deubiquitinases, which are involved in protein degradation pathways linked to cancer and neurodegenerative diseases .
- Receptor Modulation : Similar compounds containing piperazine and pyrimidine moieties have been reported to interact with various receptors. For example, derivatives of pyrimidinylpiperazine have demonstrated antagonist activity at α2-adrenergic receptors and partial agonist activity at 5-HT1A receptors .
- Antimicrobial Properties : Research indicates that related compounds exhibit significant antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The IC50 values for some derivatives have been reported to range between 1.35 to 2.18 μM, indicating promising anti-tubercular properties .
Anticancer Activity
Recent studies have highlighted the potential of Compound A in oncology. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 18 | Inhibition of PARP1 |
| HEK-293 (Human Kidney Cells) | >100 | Low toxicity observed |
The compound's ability to inhibit PARP1 suggests it may serve as a lead compound for developing new cancer therapeutics targeting DNA repair mechanisms .
Antimicrobial Activity
Compound A has also been screened for antimicrobial properties against various bacterial strains. Its derivatives showed significant activity with IC90 values indicating effective inhibition of bacterial growth:
| Bacterial Strain | IC90 (μM) |
|---|---|
| Mycobacterium tuberculosis | 40.32 |
This activity positions Compound A as a potential candidate for further development in treating tuberculosis .
Case Studies and Research Findings
- Case Study on Anti-Tubercular Activity : In a systematic study, a series of piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis. Among these, several compounds demonstrated significant inhibition with IC90 values reflecting their potential as anti-tubercular agents .
- Cytotoxicity Assessment : In another research effort, the cytotoxic effects of Compound A were assessed on human embryonic kidney cells (HEK-293). The results indicated that while the compound exhibited anticancer properties, it maintained a favorable safety profile with negligible toxicity at therapeutic concentrations .
科学研究应用
The compound exhibits a range of biological activities that make it a candidate for further research:
Antimicrobial Activity
Studies have indicated that derivatives of compounds with similar structures possess significant antimicrobial properties. For example, pyrimidine-based compounds have been shown to inhibit bacterial growth effectively. The incorporation of piperazine enhances the bioactivity due to its ability to interact with various biological targets .
Anticancer Potential
Research on related compounds has demonstrated their potential as anticancer agents. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. The structural features of (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone suggest it may similarly affect cancer pathways .
Neuropharmacological Effects
Compounds containing piperazine and pyridine moieties have been studied for their effects on the central nervous system. They may act as modulators of neurotransmitter receptors, providing potential therapeutic avenues for treating neurological disorders .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
A related compound was evaluated as a dipeptidyl peptidase IV inhibitor, showing promise in managing type 2 diabetes. This suggests that (4-(Pyrimidin-2-yl)piperazin-1-yl)(6-((tetrahydrothiophen-3-yloxy)pyridin-3-yl)methanone) could be explored for similar metabolic disorders .
Case Study 2: Antimicrobial Screening
A series of pyrimidine derivatives were synthesized and tested against various microbial strains, revealing significant antibacterial and antifungal activities. The structure–activity relationship indicated that modifications to the piperazine and pyridine components could enhance efficacy .
Data Tables
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling pyrimidine-piperazine and tetrahydrothiophene-oxypyridine moieties. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity; reflux conditions improve intermediate stability .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity ≥95% .
Q. How is the molecular structure confirmed, and which spectroscopic techniques are most effective?
- Methodology :
- 1H/13C NMR : Assign peaks to pyrimidine (δ 8.5–9.0 ppm), piperazine (δ 2.5–3.5 ppm), and tetrahydrothiophene (δ 1.8–2.2 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm mass error .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrothiophene substituent .
Q. What initial biological screening approaches are recommended to assess the compound’s activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, CDK) using fluorescence-based ATPase assays (IC50 determination) .
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors) with membrane preparations from transfected HEK293 cells .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
- Methodology :
- Variation of substituents : Synthesize analogs with modified pyrimidine (e.g., 4-methyl vs. 4-methoxy) or tetrahydrothiophene (e.g., S-oxidation) groups .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity to target proteins .
- Data analysis : Apply linear regression models to quantify substituent effects on IC50 values .
Q. What strategies address discrepancies in biological assay data across different studies (e.g., conflicting IC50 values)?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) .
- Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength to identify assay condition dependencies .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like cell line heterogeneity or solvent effects .
Q. How to assess the compound’s stability under physiological conditions, and what degradation products are formed?
- Methodology :
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (UV light) conditions .
- HPLC-MS analysis : Monitor degradation via reverse-phase C18 columns; identify products using fragmentation patterns (e.g., loss of tetrahydrothiophene moiety) .
- Kinetic modeling : Calculate half-life (t1/2) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes, GPCRs)?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., using GROMACS) over 100 ns trajectories .
- Free energy calculations : Apply MM-PBSA to estimate binding energies (ΔG) for ligand-receptor complexes .
- ADMET prediction : Use SwissADME to assess permeability (LogP), metabolic liability (CYP450 interactions), and toxicity (AMES test) .
Notes
- Contradictions in Evidence : Variability in enzymatic IC50 values (e.g., PI3K inhibition) may arise from assay conditions (e.g., ATP concentration differences) .
- Unresolved Challenges : Scalability of tetrahydrothiophene-oxypyridine coupling remains limited by side reactions (e.g., S-oxidation); microwave-assisted synthesis is under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
